9-Aminofluorene: A Comprehensive Technical Guide
9-Aminofluorene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminofluorene is a fluorescent polycyclic aromatic amine derived from fluorene. Its unique chemical structure has made it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth technical guide to the core properties, synthesis, purification, and biological activities of 9-Aminofluorene, with a focus on experimental protocols and data presentation for researchers in drug development.
Chemical and Physical Properties
9-Aminofluorene is commercially available as a free base and as a hydrochloride salt. The properties of both forms are summarized below.
Table 1: Chemical Identifiers for 9-Aminofluorene and its Hydrochloride Salt
| Identifier | 9-Aminofluorene | 9-Aminofluorene Hydrochloride |
| CAS Number | 525-03-1[1] | 5978-75-6[2] |
| Molecular Formula | C₁₃H₁₁N[1] | C₁₃H₁₁N · HCl[2] |
| IUPAC Name | 9H-fluoren-9-amine[1] | 9H-fluoren-9-amine hydrochloride[3] |
| Synonyms | 9-Fluorenamine, Fluoren-9-ylamine[1] | 9-Fluorenamine hydrochloride[2] |
Table 2: Physical and Chemical Properties of 9-Aminofluorene and its Hydrochloride Salt
| Property | 9-Aminofluorene | 9-Aminofluorene Hydrochloride |
| Molecular Weight | 181.23 g/mol [1] | 217.69 g/mol [2] |
| Appearance | Crystalline powder | White to pale cream crystalline powder[4] |
| Melting Point | 62-63 °C | 265-270 °C (decomposes)[2] |
| Solubility | Soluble in polar organic solvents like ethanol and methanol; limited solubility in water. Solubility can be affected by pH, potentially increasing in acidic conditions.[5] | Data not available |
| LogP (Octanol/Water Partition Coefficient) | 2.715 (Calculated)[1] | Data not available |
| pKa | Data not available | Data not available |
Experimental Protocols
Synthesis of 9-Aminofluorene
Two primary methods for the synthesis of 9-Aminofluorene are detailed below.
Method 1: Reductive Amination of 9-Fluorenone
This protocol describes the synthesis of 9-Aminofluorene from 9-fluorenone via reductive amination.
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Materials:
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9-Fluorenone
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Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])
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Ammonium formate (HCOONH₄)
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Methanol (MeOH)
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Hydrochloric acid (HCl), aqueous solution
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Potassium hydroxide (KOH)
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Diethyl ether (Et₂O)
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Dichloromethane (DCM)
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Sodium sulfate (Na₂SO₄)
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Magnetic stir bar
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1.5-dram vial
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Procedure:
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To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).
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Add methanol (2.5 mL) to the vial.
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Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.
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Stir the reaction mixture at 37 °C for 15 hours.
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Evaporate the solvent under reduced pressure.
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Add aqueous HCl dropwise until a pH of 1-2 is reached.
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Wash the solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.
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Adjust the pH of the aqueous solution to 10-12 using KOH.
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Extract the product into dichloromethane (3 x 5 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the isolated product.[2]
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Method 2: Reduction of Fluorenone Oxime
This protocol details the synthesis of 9-Aminofluorene from fluorenone oxime using zinc dust.
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Materials:
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Fluorenone oxime
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Zinc dust
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Acetic acid
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Water
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Hydrochloric acid (HCl), concentrated
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Ammonium hydroxide (NH₄OH) solution
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Petroleum ether
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Reflux condenser
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Stirring apparatus
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Procedure:
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In a flask equipped with a reflux condenser and stirrer, dissolve 40 g of fluorenone oxime in 267 mL of acetic acid and 13 mL of water.
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Gradually add 70 g of zinc dust in small portions to the stirred solution at a rate that maintains a gentle reflux.
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After the addition of zinc is complete, continue to reflux the mixture for an additional hour by applying heat.
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Add 400 mL of water to the reaction mixture and filter.
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Extract the residue with 200 mL of hot 5% acetic acid.
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Cool the resulting solution and filter.
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Mix the filtrate with an equal volume of concentrated hydrochloric acid and keep at 0 °C for 12 hours to precipitate the amine hydrochloride.
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Collect the precipitated 9-Aminofluorene hydrochloride by filtration.
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Treat the hydrochloride salt with excess ammonium hydroxide solution to obtain the free base.
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Recrystallize the free base from petroleum ether to yield purified 9-Aminofluorene.[4]
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Purification of 9-Aminofluorene
Recrystallization is a common and effective method for purifying crude 9-Aminofluorene.
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General Protocol for Recrystallization:
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Solvent Selection: Choose a solvent in which 9-Aminofluorene is sparingly soluble at room temperature but highly soluble at elevated temperatures. Petroleum ether has been reported as a suitable solvent for the free base.[4] For the hydrochloride salt, a polar solvent or a solvent mixture might be more appropriate.
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Dissolution: Dissolve the crude 9-Aminofluorene in a minimal amount of the hot recrystallization solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and quantifying 9-Aminofluorene.
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High-Performance Liquid Chromatography (HPLC):
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Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amines like 9-Aminofluorene, derivatization with a fluorescent tag such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly enhance detection sensitivity.
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General Method Outline:
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Derivatization (Optional but recommended for high sensitivity): React 9-Aminofluorene with FMOC-Cl to form a highly fluorescent derivative.
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Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water or a buffer. A gradient elution may be necessary for optimal separation.
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Detection: A fluorescence detector is ideal for the FMOC derivative. A UV detector can also be used.
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Gas Chromatography (GC):
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Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
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General Method Outline:
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Sample Preparation: Dissolve the 9-Aminofluorene sample in a suitable volatile solvent.
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Injection: Inject the sample into the heated inlet of the gas chromatograph, where it is vaporized.
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Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.
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Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
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Biological Activity and Signaling Pathways
Derivatives of the fluorene scaffold have shown a range of biological activities, suggesting the potential for 9-Aminofluorene and its analogues as therapeutic agents.
Antimicrobial Activity
Anticancer Activity
The fluorene core is present in several compounds with anticancer properties. Studies on 9-fluorenone derivatives have indicated potential cytotoxic effects against various cancer cell lines.
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Cytotoxicity Assays: Standard methods to evaluate the anticancer potential of 9-Aminofluorene and its derivatives include the MTT and LDH assays.
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MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or cytostatic effect.
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LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
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While specific IC50 values for 9-Aminofluorene are not detailed in the provided search results, related fluorene derivatives have shown activity. For example, a 9-oxo-9H-fluorene derivative exhibited IC50 values between 0.15 and 0.29 µM against T47D, HCT 116, and SNU 398 cancer cell lines.
Antiviral Activity
The structural similarity of 9-Aminofluorene to other amino-substituted aromatic compounds with known antiviral activity, such as 9-aminoacridines, suggests that it may also possess antiviral properties. For instance, the antimalarial drug quinacrine, a 9-aminoacridine derivative, has shown in vitro activity against SARS-CoV-2. Further investigation is warranted to explore the potential antiviral efficacy of 9-Aminofluorene against various viruses, including influenza.
Potential Involvement in Signaling Pathways
The precise signaling pathways modulated by 9-Aminofluorene are not yet well-elucidated. However, based on the activities of other small molecule inhibitors and the central role of certain pathways in cancer and inflammation, the following are potential areas for investigation:
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NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many cancers. Investigating the effect of 9-Aminofluorene on the activation and nuclear translocation of NF-κB could provide insights into its potential anti-inflammatory or anticancer mechanisms.
Caption: Canonical NF-κB Signaling Pathway.
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JAK-STAT Signaling Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is a hallmark of many cancers and inflammatory diseases. Assessing the impact of 9-Aminofluorene on the phosphorylation of JAKs and STATs could reveal its immunomodulatory or antiproliferative effects.
Caption: JAK-STAT Signaling Pathway.
Conclusion
9-Aminofluorene is a versatile chemical entity with a foundation for potential applications in drug discovery. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an introduction to its potential biological activities. The exploration of its effects on key signaling pathways such as NF-κB and JAK-STAT will be crucial in elucidating its mechanism of action and advancing its development as a therapeutic agent. Further research is encouraged to fully characterize the pharmacological profile of this promising compound.
